![molecular formula C23H24N4O3 B10982282 N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide](/img/structure/B10982282.png)

N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

This compound is a mouthful, but its structure reveals fascinating properties. Let’s break it down:

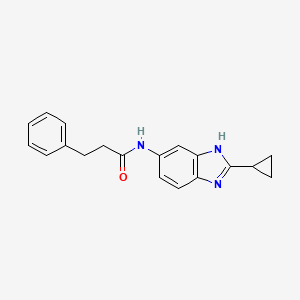

N-[2-(dimethylamino)ethyl]: This part contains a dimethylaminoethyl group attached to the nitrogen atom.

2-[2-(1H-indol-3-yl)ethyl]: Here, we have an indole ring connected to an ethyl group.

1,3-dioxo-2,3-dihydro-1H-isoindole-5-carboxamide: This chunk represents a fused isoindole ring with a carboxamide group and a dioxo (two carbonyl groups) bridge.

Preparation Methods

To synthesize this compound, researchers have employed a clever approach. They react tryptamine (a derivative of indole) with ibuprofen (a common anti-inflammatory drug) using N, N’-dicyclohexylcarbodiimide (DCC) as a “dehydrating” reagent. DCC facilitates the formation of an amide bond between the carboxyl group of ibuprofen and the amino group of tryptamine. The resulting compound is our target molecule .

Chemical Reactions Analysis

Reactions: This compound can undergo various reactions, including oxidation, reduction, and substitution.

Common Reagents: For amide bond formation, DCC is crucial. Other reactions may involve specific reagents based on the desired transformation.

Major Products: These depend on the specific reaction conditions. For instance, oxidation could yield different functional groups.

Scientific Research Applications

Chemistry: Researchers explore its reactivity, stability, and potential as a building block for novel compounds.

Biology: Investigating its interactions with biological molecules (enzymes, receptors) and potential therapeutic applications.

Medicine: Could it be a drug candidate? Its anti-inflammatory properties (similar to ibuprofen) are intriguing.

Industry: Perhaps it has applications in materials science or catalysis.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds: Explore related structures like naproxen, indomethacin, or other NSAIDs.

Uniqueness: Highlight what sets our compound apart—perhaps its dual functionality due to the indole moiety.

Properties

Molecular Formula |

C23H24N4O3 |

|---|---|

Molecular Weight |

404.5 g/mol |

IUPAC Name |

N-[2-(dimethylamino)ethyl]-2-[2-(1H-indol-3-yl)ethyl]-1,3-dioxoisoindole-5-carboxamide |

InChI |

InChI=1S/C23H24N4O3/c1-26(2)12-10-24-21(28)15-7-8-18-19(13-15)23(30)27(22(18)29)11-9-16-14-25-20-6-4-3-5-17(16)20/h3-8,13-14,25H,9-12H2,1-2H3,(H,24,28) |

InChI Key |

MEXWITQJBSEOIL-UHFFFAOYSA-N |

Canonical SMILES |

CN(C)CCNC(=O)C1=CC2=C(C=C1)C(=O)N(C2=O)CCC3=CNC4=CC=CC=C43 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

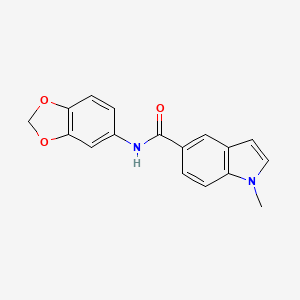

![N-(2-{[3-(1H-indol-3-yl)propanoyl]amino}ethyl)-4,7-dimethoxy-1H-indole-2-carboxamide](/img/structure/B10982213.png)

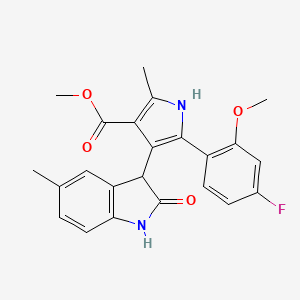

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(1H-indol-3-yl)propan-1-one](/img/structure/B10982224.png)

![4-(4-fluorophenyl)-N-{2-oxo-2-[(pyridin-2-ylmethyl)amino]ethyl}piperazine-1-carboxamide](/img/structure/B10982239.png)

![1-(8-chloro-1,3,4,5-tetrahydro-2H-pyrido[4,3-b]indol-2-yl)-3-(2-methoxyphenyl)propan-1-one](/img/structure/B10982245.png)

![N-{3-[6-(benzyloxy)-1H-indol-1-yl]propanoyl}-beta-alanine](/img/structure/B10982250.png)

![2-bromo-N-[2-(trifluoromethyl)-1H-benzimidazol-5-yl]benzamide](/img/structure/B10982255.png)

![N-[2-(1H-indol-3-yl)ethyl]-4-(5-methyl-1H-tetrazol-1-yl)benzamide](/img/structure/B10982263.png)

![3-(7,8-Dimethoxy-2-oxo-1,2-dihydro-3H-3-benzazepin-3-YL)-N-[3-(2-piperidinoethoxy)phenyl]propanamide](/img/structure/B10982264.png)

![1-(2-Fluorophenyl)-5-oxo-N-[2-(4-oxo-3(4H)-quinazolinyl)ethyl]-3-pyrrolidinecarboxamide](/img/structure/B10982272.png)

![N-[3-(1H-benzimidazol-2-yl)propyl]-2-(6-fluoro-1H-indol-1-yl)acetamide](/img/structure/B10982290.png)

![3-(1,3-benzothiazol-2-yl)-1-[4-(9H-purin-6-yl)piperazino]-1-propanone](/img/structure/B10982295.png)